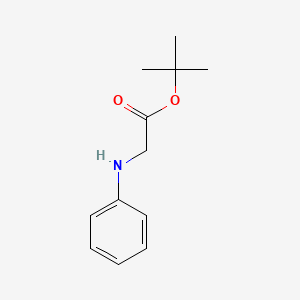

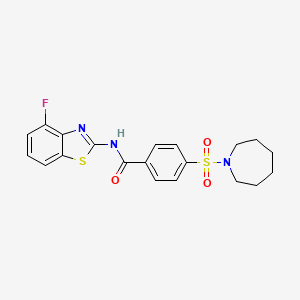

![molecular formula C28H31N5O5S B2666878 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 2034445-13-9](/img/structure/B2666878.png)

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide is a complex organic compound that falls into the category of heterocyclic organic molecules. Due to its intricate structure, the compound features unique chemical properties and potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of multiple functional groups, including amide, sulfonamide, and heterocyclic moieties, which contribute to its reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide involves a multi-step process. The first step usually includes the formation of the benzoisoquinoline core, which is then subjected to a series of reactions to introduce the piperazine and sulfonamide groups. Typical reagents used in these steps include acylating agents, sulfonyl chlorides, and ethylating agents, under controlled conditions such as elevated temperatures and specific solvents like dichloromethane or dimethylformamide.

Industrial Production Methods: For large-scale production, the synthetic route is optimized for cost-effectiveness and efficiency. This includes the use of automated reactors to control reaction conditions precisely and reduce human error. Green chemistry principles may also be applied to minimize environmental impact, such as the use of less hazardous solvents and waste recycling systems.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound can be further functionalized by reacting with electrophiles or nucleophiles at specific sites on its molecular structure.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Solvents like acetonitrile or ethanol are often employed to dissolve the reactants and facilitate the reactions under controlled temperatures and inert atmosphere conditions.

Major Products: The primary products of these reactions often include derivatized versions of the original compound, which retain the core structure while exhibiting modified chemical properties. These modifications can be used to study the compound's activity and interactions with different biological targets.

Scientific Research Applications

Chemistry: The compound is used as a building block for synthesizing more complex molecules, which are valuable in materials science and catalysis.

Biology: Researchers investigate the compound's effects on different biological pathways and its potential as a biochemical probe to study cellular processes.

Medicine: The sulfonamide group in the compound suggests potential antibacterial and anti-inflammatory properties. Research is ongoing to evaluate its efficacy as a therapeutic agent.

Industry: The compound's unique chemical structure makes it a candidate for developing new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide involves its interaction with various molecular targets within biological systems. The compound's structure allows it to bind to specific enzymes or receptors, potentially inhibiting or modulating their activity. The benzoisoquinoline core may intercalate with DNA, affecting gene expression and cellular functions. Additionally, the sulfonamide group can interact with enzyme active sites, inhibiting their catalytic activity and thus exerting biological effects.

Comparison with Similar Compounds

Compared to other compounds with similar structural motifs, 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide stands out due to its unique combination of functional groups. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit distinctive biological activities. Similar compounds might include derivatives of benzoisoquinolines and sulfonamides, which share certain chemical properties but differ in their specific reactivity and biological interactions.

The exploration of this compound's properties and applications continues to be a dynamic field of research, promising new insights and potential advancements in science and industry.

Properties

IUPAC Name |

2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N5O5S/c29-39(37,38)22-9-7-20(8-10-22)11-12-30-25(34)19-32-15-13-31(14-16-32)17-18-33-27(35)23-5-1-3-21-4-2-6-24(26(21)23)28(33)36/h1-10H,11-19H2,(H,30,34)(H2,29,37,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMAACARIGUOFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCC5=CC=C(C=C5)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

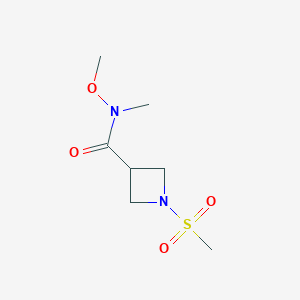

![6-(4-chlorophenyl)-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2666796.png)

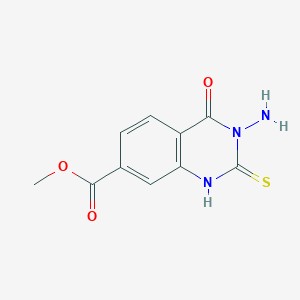

![N-(4-ethoxyphenyl)-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2666798.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide](/img/structure/B2666802.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide](/img/structure/B2666804.png)

![3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide](/img/structure/B2666805.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2666806.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2666812.png)

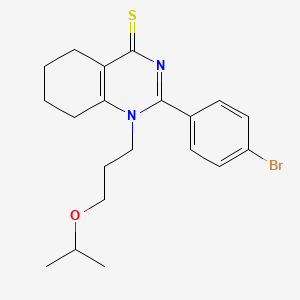

![1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2666816.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2666818.png)